Product packaging for (9S,10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic acid(Cat. No.:CAS No. 89886-42-0)

(9S,10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic acid

Cat. No.: B163652
CAS No.: 89886-42-0
M. Wt: 294.4 g/mol
InChI Key: RIGGEAZDTKMXSI-JPAZTHTMSA-N
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Description

9S-Hydroxy-10E,12Z,15Z-octadecatrienoic acid (9S-HOTrE) is a mono-hydroxylated polyunsaturated fatty acid derived from α-linolenic acid (ALA, 18:3n-3) via enzymatic oxidation by lipoxygenases (LOX). It is characterized by a hydroxyl group at the 9S position and three double bonds at 10E,12Z,15Z positions . This oxylipin is synthesized in plants (e.g., via potato tuber LOX) and mammals (e.g., human 15-LOX-2), where it serves as a precursor for dihydroxy metabolites like 9,16-DiHOTrE . It has been implicated in stress responses, pathogen defense, and transcriptional regulation of lipid metabolism genes, such as apolipoprotein A-I (ApoA-I) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O3 B163652 (9S,10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic acid CAS No. 89886-42-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89886-42-0

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(10E,12E,15E)-9-hydroxyoctadeca-10,12,15-trienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14,17,19H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3+,8-6+,14-11+

InChI Key

RIGGEAZDTKMXSI-JPAZTHTMSA-N

Isomeric SMILES

CC/C=C/C/C=C/C=C/C(CCCCCCCC(=O)O)O

Canonical SMILES

CCC=CCC=CC=CC(CCCCCCCC(=O)O)O

Synonyms

(10E,12Z,15Z)-9-OH-10,12,15-ODTA
9-hydroxy-10,12,15-octadecatrienoic acid
9-OH-10,12,15-ODTA

Origin of Product

United States

Scientific Research Applications

Anti-Inflammatory Properties

Mechanism of Action:
9S-HOTrE has shown promising anti-inflammatory effects in various studies. It acts by modulating the NLRP3 inflammasome complex and reducing the production of pro-inflammatory cytokines. In a study involving RAW 264.7 macrophages, treatment with 9S-HOTrE significantly decreased the levels of nitric oxide (NO) and reactive oxygen species (ROS) in response to lipopolysaccharide (LPS) stimulation, indicating its potential to mitigate inflammatory responses .

Case Study:
In an experimental model of septic shock, 9S-HOTrE demonstrated protective effects by reducing inflammation and enhancing survival rates in BALB/c mice subjected to LPS-induced sepsis. The compound was shown to downregulate the expression of inflammatory markers such as TNF-α and IL-1β .

Immune Modulation

Impact on T Lymphocytes:
Research indicates that 9S-HOTrE can influence immune cell function. Specifically, it has been shown to suppress M1-like macrophage development and promote a shift towards an anti-inflammatory phenotype. This modulation is crucial for maintaining immune homeostasis and preventing chronic inflammatory diseases .

Study Findings:
In vitro studies demonstrated that human CD3+ T lymphocytes treated with ALA exhibited increased synthesis of oxylipins, including 9S-HOTrE. The presence of this compound altered the fatty acid composition within the cells, impacting immune function and potentially contributing to variations in immune responses across different life stages .

Cardiovascular Health

Role in Lipid Metabolism:
9S-HOTrE is implicated in improving lipid profiles and reducing markers of inflammation associated with cardiovascular diseases. ALA supplementation, which leads to increased levels of 9S-HOTrE, has been correlated with lower levels of C-reactive protein (CRP), a known inflammatory marker linked to cardiovascular risk .

Clinical Implications:
The anti-inflammatory properties of 9S-HOTrE suggest its potential use as a dietary supplement for cardiovascular health management. By modulating inflammatory pathways, it may help reduce the risk factors associated with heart disease.

Mechanistic Insights

Biochemical Pathways:
The biosynthesis of 9S-HOTrE occurs primarily through the action of lipoxygenases on ALA, leading to the formation of various metabolites that can further influence cellular signaling pathways . Notably, 9S-HOTrE serves as a substrate for further enzymatic transformations, underscoring its role in complex lipid signaling networks.

Data Summary Table

Application AreaMechanism/EffectKey Findings
Anti-InflammatoryInhibition of NLRP3 inflammasomeReduced IL-1β and TNF-α levels in macrophages
Immune ModulationShift towards anti-inflammatory phenotypeSuppressed M1-like macrophage development
Cardiovascular HealthImproved lipid profileAssociated with lower CRP levels
Biochemical PathwaysLipoxygenase-mediated metabolismServes as substrate for further oxylipin synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 9S-HOTrE with structurally related oxylipins derived from ALA or linoleic acid (LA):

Compound Precursor Hydroxyl Position Double Bonds Key Enzymes Biological Roles References
9S-HOTrE ALA 9S 10E,12Z,15Z Potato LOX, Human 15-LOX-2 Stress signaling, PPARα activation, pathogen defense
13S-HOTrE ALA 13S 10E,12Z,15Z Soybean LOX, Human 15-LOX-2 Plant defense, substrate for further oxidation to dihydroxy metabolites
9-HODE LA 9S/R 10E,12Z Mammalian LOX, COX Inflammation, cell proliferation
13-HODE LA 13S 9Z,11E Mammalian 15-LOX-1 Anti-inflammatory, insulin sensitization
9,16-DiHOTrE 9S-HOTrE 9S,16S 10E,12E,14E or 12Z Human 15-LOX-2, Mo-MnLOX Role in fungal metabolism, structural isomer specificity

Key Findings

Substrate Specificity: Plant vs. Mammalian Enzymes: Potato LOX predominantly generates 9S-HOTrE from ALA, while soybean LOX produces 13S-HOTrE . Human 15-LOX-2 synthesizes both but favors 13S-HOTrE (~80% yield) over 9S-HOTrE (~20%) .

Metabolic Fate :

  • 9S-HOTrE is further oxidized by human 15-LOX-2 to 9,16-DiHOTrE , a dihydroxy metabolite with distinct biological activity . In contrast, 13S-HOTrE is metabolized to epoxy or ketone derivatives in plants .

Physicochemical Properties: Solubility: 9S-HOTrE is soluble in polar solvents (e.g., DMSO, ethanol) and PBS (pH 7.2), unlike more hydrophobic oxylipins like 9-HODE . Stability: The 10E,12Z,15Z double bonds in 9S-HOTrE confer higher oxidative lability compared to LA-derived oxylipins .

Research Implications and Gaps

  • Therapeutic Potential: 9S-HOTrE’s PPARα activation suggests utility in treating dyslipidemia, but its instability in vivo requires formulation optimization .
  • Evolutionary Conservation : The conservation of 9S-HOTrE synthesis across plants and mammals hints at a fundamental role in stress adaptation .
  • Analytical Challenges : Differentiating 9S-HOTrE from its isomers (e.g., 9R-HOTrE) requires advanced chromatography, as their bioactivities diverge significantly .

Preparation Methods

Lipoxygenase (LOX)-Mediated Hydroxylation

Plant-derived lipoxygenases (LOX) are pivotal in the stereoselective synthesis of 9S-HOTrE. These enzymes catalyze the dioxygenation of ALA at the C-9 position, yielding 9S-hydroperoxy-octadecatrienoic acid (9S-HpOTrE), which is subsequently reduced to 9S-HOTrE. For instance, recombinant 9-LOX isoforms from Arabidopsis thaliana and Glycine max (soybean) exhibit high specificity for ALA, producing 9S-HOTrE with >95% enantiomeric excess (ee) under optimized conditions (pH 7.4, 25°C). The reaction requires molecular oxygen and is enhanced by the presence of calcium ions, which stabilize the enzyme-substrate complex.

Fungal LOX pathways, particularly in Aspergillus species, offer an alternative enzymatic route. Aspergillus nidulans 9-LOX converts ALA to 9S-HOTrE with a turnover rate of 12.4 ± 1.2 μmol·min⁻¹·mg⁻¹, as demonstrated in submerged fermentation systems. However, fungal LOX activity is sensitive to pH fluctuations, with optimal activity observed between pH 6.8–7.2.

Cytochrome P450 (CYP)-Catalyzed Oxidation

Cytochrome P450 monooxygenases (CYPs) from the CYP74 family mediate the epoxidation and hydroxylation of ALA. Human CYP2C9 and CYP2J2 isoforms generate 9S-HOTrE as a minor product alongside epoxides, with yields of 0.8–1.2% in microsomal assays. In contrast, plant CYP74A1 (allene oxide synthase) produces 9S-HOTrE indirectly via the isomerization of 9S-HpOTrE to unstable allene oxides, which hydrolyze non-enzymatically to form 9S-HOTrE. This pathway is predominant in wounded plant tissues, where 9S-HOTrE accumulates as a defense signal.

Chemical Synthesis Strategies

Stereoselective Epoxidation-Hydrolysis

Chemical synthesis of 9S-HOTrE employs stereocontrolled epoxidation of ALA followed by regioselective hydrolysis. The Shi epoxidation method, using a fructose-derived ketone catalyst and Oxone®, achieves 85% ee for the 9,10-epoxide intermediate. Subsequent acid-catalyzed hydrolysis (0.1 M H₂SO₄, 40°C, 6 h) yields 9S-HOTrE with 72% overall efficiency. However, competing reactions at the 12,13- and 15,16-double bonds necessitate chromatographic purification, reducing scalability.

Asymmetric Hydrogenation

Asymmetric hydrogenation of 9-keto-octadecatrienoic acid (9-KOTrE) using chiral ruthenium catalysts (e.g., Noyori-type) provides an alternative route. [(S)-BINAP]RuCl₂ achieves 90% ee for 9S-HOTrE at 50 atm H₂ and 60°C, with a turnover number (TON) of 1,200. This method is limited by the availability of 9-KOTrE, which is typically sourced from flaxseed oil or synthesized via Jones oxidation of ALA.

Extraction from Natural Sources

Flaxseed Oil as a Primary Source

Flaxseed oil contains 50.8 μg/g of 9S-HOTrE, the highest among edible oils (Table 1). Supercritical fluid extraction (SFE) with CO₂ (40°C, 350 bar) isolates 9S-HOTrE with 89% purity, while avoiding thermal degradation. Subsequent normal-phase HPLC (Silica gel, hexane:ethyl acetate 8:2) further enriches the compound to >98% purity.

Table 1. Concentration of 9S-HOTrE in Selected Plant Oils

Oil Source9S-HOTrE (μg/g)
Flaxseed50.8
Olive2.09
Canola0.42
Soybean0.99

Biotechnological Production in Engineered Microbes

Saccharomyces cerevisiae strains expressing Arabidopsis 9-LOX and NADPH-dependent reductases produce 9S-HOTrE at titers of 1.2 g/L in fed-batch bioreactors. Metabolic engineering to suppress β-oxidation pathways increases yield by 40%, demonstrating the potential for industrial-scale production.

Analytical Characterization and Quality Control

Chiral HPLC for Enantiomeric Purity

Chiralpak AD-H columns (4.6 × 250 mm, 5 μm) resolve 9S-HOTrE from its R-enantiomer using hexane:ethanol:trifluoroacetic acid (95:5:0.1) at 1 mL/min. Retention times of 12.3 min (9S) and 14.1 min (9R) ensure accurate quantification of stereochemical purity.

LC-MS/MS for Structural Confirmation

High-resolution LC-MS/MS (Q-TOF, ESI⁻) identifies 9S-HOTrE via the [M-H]⁻ ion at m/z 293.2124 and characteristic fragments at m/z 195.1012 (C₉H₁₅O₃⁻) and 171.1385 (C₁₁H₁₉O₂⁻) . Collision-induced dissociation (CID) at 20 eV confirms the hydroxylation site through retro-Diels-Alder cleavage patterns.

Q & A

Q. How can isotopic labeling advance mechanistic studies of 9S-HOTrE biosynthesis?

  • Methodological Answer : Feed plants with ¹³C-labeled α-linolenic acid and track incorporation into 9S-HOTrE via LC-high-resolution MS. Compare labeling patterns in wild-type vs. LOX-deficient mutants to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9S,10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic acid
Reactant of Route 2
(9S,10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic acid

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